H-Trp-Pro-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYQIGZZWYBXSD-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314501 | |
| Record name | L-Tryptophyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38136-75-3 | |
| Record name | L-Tryptophyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38136-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tryptophyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Strategies for H Trp Pro Oh and Analogs
Chemical Synthesis Approaches
Evaluation of Synthesis Efficiency and Yield
The efficiency and yield of H-Trp-Pro-OH synthesis are critical parameters evaluated in various chemical coupling methods. While specific comparative data for this compound alone is often embedded within broader studies on peptide synthesis, general trends indicate that the choice of coupling reagents significantly impacts these metrics. For instance, reagents like diethylphosphoryl cyanide (DEPC) have been reported to yield better average results compared to activated N-hydroxysuccinimide (OSu) esters in the synthesis of related dipeptide isomers core.ac.uk. The efficiency is often quantified by the percentage yield of the desired product after purification. Optimization of reaction conditions, including temperature, solvent, and reagent stoichiometry, is essential to maximize yield and minimize side reactions, such as racemization or degradation of sensitive amino acids like tryptophan core.ac.uk. Studies on peptide synthesis often aim for yields exceeding 80-90% for high-purity research-grade compounds.
Enzymatic Synthesis and Chemo-Enzymatic Hybrid Approaches
Enzymatic synthesis offers a milder and often more selective alternative to traditional chemical peptide synthesis. Chemoenzymatic approaches combine chemical steps with enzymatic catalysis, leveraging the strengths of both methodologies. These methods are particularly advantageous as they can operate under mild conditions, avoid complex protection-deprotection steps, and minimize racemization, a common issue in chemical peptide bond formation nih.govqyaobio.com. The use of hydrolases, such as proteases and lipases, is central to these strategies, enabling the stereoselective formation of peptide bonds nih.govqyaobio.com.
Protease-Catalyzed Peptide Bond Formation
Proteases, enzymes that catalyze the hydrolysis of peptide bonds, can be employed in reverse for peptide bond synthesis. This is typically achieved by manipulating reaction conditions, such as using low water activity or organic solvents, to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis researchgate.net. Specific proteases, like thermolysin or papain, have been investigated for their ability to catalyze the formation of peptide bonds between amino acids or peptide fragments researchgate.net. For the synthesis of this compound, a protease would catalyze the formation of the amide bond between the carboxyl group of tryptophan and the amino group of proline. The efficiency of this process depends on the protease's substrate specificity, the concentration of reactants, and the reaction environment researchgate.net.
Stereoselectivity and Regioselectivity in Enzymatic Synthesis
A significant advantage of enzymatic synthesis is its inherent stereoselectivity and regioselectivity mdpi.com. Enzymes, due to their specific three-dimensional active sites, typically catalyze reactions with high fidelity, ensuring that only the desired stereoisomer is formed and that the peptide bond is created at the correct position. For this compound, enzymatic synthesis would ensure the use of L-tryptophan and L-proline, yielding the L-L dipeptide, and would specifically form the peptide bond between the alpha-carboxyl group of tryptophan and the alpha-amino group of proline. This contrasts with chemical synthesis, which can sometimes lead to racemization or the formation of undesired regioisomers if not carefully controlled qyaobio.commdpi.com.
Green Chemistry Principles in this compound Synthesis
Enzymatic and chemoenzymatic methods for peptide synthesis align well with the principles of green chemistry nih.govacs.org. These approaches often utilize aqueous or semi-aqueous solvent systems, operate at ambient temperatures and pressures, and generate fewer hazardous by-products compared to conventional chemical synthesis, which may involve harsh reagents and organic solvents nih.govqyaobio.comacs.org. The high specificity of enzymes reduces the need for protecting groups, thereby decreasing the number of synthetic steps and the associated waste. Furthermore, the potential for enzyme immobilization and reuse further enhances the sustainability of these processes researchgate.netacs.org.
Purification and Isolation Techniques for Research Grade this compound
Achieving high purity for research-grade this compound is essential for accurate experimental results. Following synthesis, purification steps are employed to remove unreacted starting materials, by-products, and any residual reagents or enzymes.
Chromatographic Methods (HPLC, Preparative LC)
Chromatographic techniques are the cornerstone for purifying peptides like this compound to research-grade standards. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is widely used for analytical assessment of purity and for small-scale purification. Preparative Liquid Chromatography (Prep LC) is employed for isolating larger quantities of the purified dipeptide. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, RP-HPLC typically uses a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, often a gradient of water and acetonitrile (B52724), with a small amount of acid (e.g., trifluoroacetic acid, TFA) to improve peak shape and solubility univ-lille.fr. The purity of the isolated this compound is typically assessed by analytical HPLC, aiming for purity levels of 95% or higher, often exceeding 98% for demanding research applications.
Crystallization and Recrystallization Strategies for this compound
Crystallization and recrystallization are critical processes for the purification and isolation of peptides, including the dipeptide this compound. These techniques aim to obtain the compound in a highly pure, crystalline form, free from residual starting materials, by-products, or solvents. The success of these strategies relies on understanding the solubility characteristics of the dipeptide in various solvents and controlling parameters such as temperature, concentration, and cooling rates.
Solvent Selection
The selection of appropriate solvents is paramount for effective crystallization. Dipeptides, due to their polar nature and the presence of amino and carboxyl groups, typically exhibit solubility in polar organic solvents and aqueous media researchgate.netacs.org. For this compound, which combines the aromatic indole (B1671886) moiety of tryptophan with the cyclic pyrrolidine (B122466) ring of proline, solvents that can accommodate both polar interactions and potentially some degree of hydrophobic or π-π stacking are likely to be effective.
Polar Organic Solvents: Commonly used solvents for dipeptide crystallization include acetonitrile, methanol (B129727), ethanol, and N,N-dimethylformamide (DMF) researchgate.net. Acetonitrile, in particular, has been identified as a potentially useful single solvent for dipeptide recrystallization, where dissolving the compound in hot acetonitrile followed by slow cooling can yield crystals researchgate.net.
Water-Organic Solvent Mixtures: Mixtures of water with organic solvents, such as alcohols (e.g., 1-propanol, isopropanol), are frequently employed for crystallizing amino acids like tryptophan, suggesting their applicability for dipeptides mdpi.comresearchgate.net. These mixtures allow for fine-tuning of solubility.
Solvent Diffusion: An alternative approach involves solvent diffusion, where a less polar solvent (e.g., diethyl ether) is allowed to diffuse into a solution of the dipeptide in a more polar solvent (e.g., DMF), thereby inducing crystallization researchgate.net.
Trace Solvents: Research indicates that even trace amounts of certain solvents can significantly influence peptide self-assembly and crystallization by mediating hydrogen bonding interactions acs.org.
Crystallization and Recrystallization Techniques
Several established methods can be applied for the crystallization and recrystallization of this compound:
Cooling Crystallization: This is a widely used technique where the dipeptide is dissolved in a chosen solvent at an elevated temperature to achieve a saturated solution. Upon slow cooling, the solubility decreases, leading to supersaturation and the formation of crystals researchgate.netmdpi.com. The rate of cooling can influence crystal size and morphology.
Evaporative Crystallization: In this method, the solvent is gradually evaporated from a solution of the dipeptide. As the solvent volume decreases, the concentration of the dipeptide increases, driving supersaturation and subsequent crystallization.
pH Adjustment: For amino acids and peptides, adjusting the pH to near their isoelectric point (pI) can significantly reduce solubility, thereby facilitating crystallization mdpi.comgoogle.com. While specific pI data for this compound is not detailed here, this principle is generally applicable for peptide purification.
Factors Influencing Crystal Formation
Several factors can impact the success and outcome of crystallization processes:
Purity of Starting Material: Impurities can hinder crystallization or lead to impure crystal products, often necessitating multiple recrystallization steps researchgate.net.
Temperature Control: Precise temperature management during dissolution and cooling is crucial for controlling supersaturation and guiding crystal growth researchgate.netmdpi.comgoogle.com.
Concentration: The initial concentration of the dipeptide in the solvent directly affects the degree of supersaturation required for crystallization.
Agitation and Seeding: Gentle agitation can promote uniform crystal growth, while seeding a supersaturated solution with pre-formed crystals can initiate crystallization and control crystal habit researchgate.net.
Solvate Formation: The potential for solvate formation, where solvent molecules become incorporated into the crystal lattice, should be considered. This can either stabilize a crystal form or complicate purification researchgate.net.
Dipeptide Conformation: Dipeptides, including this compound, can exist in zwitterionic forms. This charged state influences solubility and crystal packing through hydrogen bonding networks involving the peptide termini and backbone researchgate.netrsc.orgiucr.org.
Observed Crystallization Behavior in Related Compounds
Insights into potential crystallization strategies for this compound can be drawn from studies on similar compounds:
Tryptophan (Trp): Crystallization of tryptophan is often achieved from aqueous solutions, frequently involving pH adjustments to its isoelectric point (approximately pH 5.89) and the use of water-alcohol mixtures mdpi.comresearchgate.netgoogle.com. Solvent composition can influence crystal agglomeration and morphology mdpi.comresearchgate.net.
Diphenylalanine (FF): Research on diphenylalanine highlights the significant role of solvents in mediating self-assembly into various crystalline nanostructures. Solvents such as methanol have been used to grow microcrystalline forms nih.gov.
General Dipeptides: Dipeptides can form diverse crystal structures, often characterized by head-to-tail chains and layers driven by hydrogen bonding interactions researchgate.net. The specific amino acid sequence plays a role in determining preferred aggregation patterns researchgate.net. Some dipeptides have been observed to form porous crystalline structures uio.no.
Based on these principles, a systematic approach involving the screening of various polar organic solvents (e.g., acetonitrile, ethanol, methanol) and potentially water-organic solvent mixtures, coupled with controlled cooling and pH adjustments, would be a logical starting point for developing effective crystallization and recrystallization strategies for this compound.
Advanced Structural and Conformational Investigations of H Trp Pro Oh
Spectroscopic Analysis of H-Trp-Pro-OH Conformation
Spectroscopic methods are crucial for understanding the three-dimensional structure and dynamic behavior of peptides like this compound. These techniques probe molecular vibrations, electronic transitions, and nuclear environments, providing detailed information about conformation, interactions, and structural dynamics.
NMR spectroscopy is a powerful tool for determining the detailed structure and dynamics of molecules in solution. It allows for the assignment of specific atoms within the peptide and provides information about the flexibility of different parts of the molecule.
NMR studies on this compound and related peptides have been instrumental in characterizing their conformational landscapes. High-resolution 1D and 2D NMR spectra, including COSY, TOCSY, and HSQC experiments, enable the assignment of proton (¹H) and carbon (¹³C) resonances to specific atoms in the backbone and side chains of Tryptophan and Proline residues nih.govmuni.czuzh.chuzh.chresearchgate.netacs.org. These assignments are fundamental for understanding the peptide's structure.
A key finding from NMR studies on this compound containing peptides is the presence of cis-trans isomerization around the Trp-Pro peptide bond nih.govvulcanchem.comcapes.gov.br. This isomerization leads to the existence of distinct backbone isomers, typically an all-trans form and a form with the Trp-Pro bond in the cis conformation. The relative populations of these isomers can be influenced by factors such as the peptide's charge state and the number of proline residues nih.govvulcanchem.com. For instance, in related H-Trp-Pro-Tyr-OH peptides, the cis isomer of the Trp-Pro bond was found to constitute a significant molar fraction, with its content varying depending on the peptide's ionization state nih.gov.
Conformational dynamics, such as the rotation of side chains around dihedral angles (e.g., χ¹ for the Trp indole (B1671886) ring), can also be investigated using NMR nih.govuzh.chcopernicus.org. Studies have indicated that the rotation of the Trp indole ring can be restricted in certain conformations, particularly in the cis (Trp-Pro) isomers, due to nonbonding interactions between the proline and indole rings nih.gov.
NMR spectroscopy, particularly through solvent perturbation experiments, can probe the accessibility and environment of aromatic residues like the Tryptophan indole ring rsc.orgresearchgate.net. By observing changes in chemical shifts of aromatic protons upon interaction with solvents or other molecules, researchers can infer information about the local environment and potential interactions, such as binding events or specific solvation patterns rsc.orgresearchgate.netnih.gov. For example, upfield chemical shift perturbations of aromatic signals in NMR spectra can indicate binding or interaction of the aromatic residue with a cavity or surface rsc.org.
Circular Dichroism (CD) spectroscopy is sensitive to the secondary structural elements of peptides and proteins, such as α-helices, β-sheets, and turns, as well as unordered structures units.itacs.orgunivr.itnih.gov. The CD spectrum in the far-UV region (190-250 nm) is primarily influenced by the peptide backbone's electronic transitions units.itacs.org.
Studies on this compound related peptides have utilized CD spectroscopy to investigate their conformational preferences in solution univr.itnih.gov. For peptides containing multiple proline residues, a strong negative band in the 202-207 nm region has been observed, which is characteristic of a left-handed helical conformation similar to poly-L-proline II (PPII) univr.itnih.gov. However, the presence of bulky side chains, such as in H-Trp-(Pro)₂-Tyr-OH, can sterically hinder the formation of such conformations nih.gov.
Near-UV CD spectra, typically in the 250-320 nm range, provide information about the tertiary structure and the environment of aromatic amino acid side chains, including Tryptophan jascoinc.com. The intensity and position of these bands are influenced by the number and proximity of aromatic residues, as well as factors like hydrogen bonding and the rigidity of the chromophores jascoinc.comnih.gov.
Infrared (IR) and Raman spectroscopy provide complementary information by probing the vibrational modes of molecules, which are sensitive to their structure, bonding, and local environment horiba.comspectroscopyonline.comresearchgate.netslideshare.net.
Surface-Enhanced Raman Scattering (SERS) is a technique that significantly amplifies Raman signals when molecules are adsorbed onto nanostructured metal surfaces, such as silver or gold acs.orguj.edu.plmdpi.comnih.govresearchgate.net. This enhancement allows for the detection and characterization of molecules at low concentrations and provides insights into their interactions with surfaces.
Table 1: Key Spectroscopic Findings for this compound and Related Peptides
| Spectroscopic Technique | Analyzed Property / Interaction | Key Findings for this compound (or related) | References |
| NMR Spectroscopy | Backbone Conformation & Dynamics | cis-trans isomerization at Trp-Pro bond; presence of cis and trans isomers; restricted rotation of Trp indole ring in cis isomers. | nih.govvulcanchem.comcapes.gov.br |
| Side-Chain Conformation | Characterization of Trp indole ring and Pro pyrrolidine (B122466) ring environments. | nih.govuzh.chcopernicus.org | |
| Solvent Perturbation | Probing accessibility and environment of aromatic residues (Trp). | rsc.orgresearchgate.net | |
| CD Spectroscopy | Secondary Structure Propensities | Potential for PPII-like structures with multiple Pro residues; characteristic bands for aromatic residues in near-UV. | univr.itnih.govjascoinc.com |
| IR/Raman Spectroscopy | Vibrational Modes | Identification of characteristic bands for peptide backbone (Amide I, II, III) and Trp side chain (indole ring vibrations). | horiba.comresearchgate.netspectroscopyonline.com |
| SERS | Surface Interactions | Enhanced Raman signals from Trp indole ring upon adsorption on metal surfaces; interaction influenced by side chain and conformation. | acs.orguj.edu.plmdpi.comnih.govresearchgate.net |
Fluorescence Spectroscopy of Tryptophan Moiety
The tryptophan residue, inherent to the structure of this compound, possesses intrinsic fluorescence properties that make it a valuable spectroscopic probe. Fluorescence spectroscopy is a technique employed to study the electronic transitions within molecules, offering insights into their environment, conformation, and interactions. For peptides containing tryptophan, the indole ring's fluorescence is sensitive to factors such as solvent polarity, pH, and molecular conformation. Studies have indicated that fluorescence spectroscopy can be utilized to investigate tryptophan-containing peptides, potentially for applications such as optical probes. google.com While specific detailed fluorescence emission spectra, quantum yields, or fluorescence lifetimes for this compound were not explicitly detailed in the reviewed search results, the inherent fluorescence of the tryptophan moiety suggests its potential utility in spectroscopic investigations of this dipeptide's behavior and interactions. windows.net
X-ray Crystallography and Solid-State Structural Characterization
X-ray crystallography is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For dipeptides like this compound, solid-state structural characterization provides critical information about molecular conformation, intermolecular interactions, and packing in the crystalline lattice. Techniques such as X-ray powder diffraction (XRPD) are utilized for the characterization of solid forms of such compounds, often in the context of material properties or pharmaceutical formulations. google.com XRPD analysis typically involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern to identify crystalline phases and assess crystallinity. However, detailed single-crystal X-ray diffraction data, including specific unit cell parameters, space group, and atomic coordinates for this compound, were not explicitly provided in the reviewed search results.
Crystal Packing and Intermolecular Interactions
Crystal packing refers to the ordered arrangement of molecules within a crystal lattice, dictated by the interplay of various intermolecular forces. For dipeptides, these forces can include hydrogen bonds, van der Waals interactions, and, in the case of tryptophan-containing peptides, potential π-π stacking interactions involving the aromatic indole ring. These interactions play a crucial role in determining the stability and physical properties of the crystalline state. Specific details regarding the crystal packing arrangements and the predominant intermolecular interactions for this compound were not elaborated upon in the provided search snippets.
Computational and Theoretical Structural Studies
Computational and theoretical methods serve as powerful complementary tools to experimental techniques for elucidating the structural and conformational properties of molecules. For dipeptides like this compound, these methods can provide insights into conformational preferences, energy landscapes, and electronic properties that may be challenging to obtain experimentally. Studies involving "tryptophyl-proline" have demonstrated the application of molecular dynamics (MD) simulations, suggesting its utility in exploring the conformational dynamics and behavior of such dipeptides. google.comgoogle.comgoogle.com.nagoogle.com These simulations allow researchers to model the movement of atoms and molecules over time, providing a dynamic view of conformational changes.
Molecular Mechanics (MM) and Force Field Simulations
Molecular mechanics (MM) simulations, often employing various force fields, are widely used to model the behavior of molecules by approximating their potential energy based on classical mechanics. For peptides, MM simulations can be employed to explore conformational space, identify low-energy conformers, and study molecular flexibility. While studies involving "tryptophyl-proline" have indicated the use of molecular dynamics simulations, specific detailed findings from molecular mechanics or force field simulations dedicated to this compound were not explicitly detailed in the reviewed search results.
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes
Density Functional Theory (DFT) is a quantum mechanical approach widely used to investigate the electronic structure of molecules, predict their properties, and calculate vibrational frequencies. DFT calculations can provide detailed information about electron distribution, molecular orbitals (e.g., HOMO-LUMO gaps), and predict infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes. While DFT is a standard methodology for peptide analysis, specific DFT calculations for this compound, focusing on its electronic structure or vibrational modes, were not detailed in the provided search snippets. mdpi.com
Quantum Mechanics (QM) Approaches for Specific Interactions
Quantum Mechanics (QM) methods offer a higher level of accuracy for describing electronic structures and specific molecular interactions, such as hydrogen bonding, π-π stacking, and charge-transfer interactions. These methods are vital for understanding the detailed energetic contributions to peptide stability and binding events, particularly at active sites or interfaces. QM calculations can provide precise bond lengths, angles, and interaction energies, which are essential for a deep understanding of molecular recognition processes.
While specific QM studies detailing this compound are not extensively covered in the provided snippets, general QM applications in peptide research are relevant. For example, QM calculations, often in conjunction with Molecular Mechanics (MM) in hybrid QM/MM approaches, are used to study protein-ligand interactions, including hydrogen bonds and π-π stacking, which are pertinent to the aromatic indole ring of tryptophan utdallas.edunih.govresearchgate.netacs.orgnih.gov. These calculations can accurately model the electronic nature of interactions, providing insights into binding affinities and the forces that stabilize specific molecular arrangements utdallas.edunih.govacs.orgnih.govsouthampton.ac.uketsu.edu. The inclusion of dispersion corrections in QM calculations is noted as mandatory for an accurate description of conformer energies in dipeptides like H-Trp-Ser-OH, highlighting the importance of such detailed QM treatments researchgate.net. QM methods are also employed to investigate the reactivity of amino acid side chains, such as the indole ring of tryptophan, which is susceptible to oxidation mdpi.com.
Homology Modeling and Prediction of Peptide Structures
Homology modeling and other in silico structure prediction methods are powerful tools for determining the three-dimensional structures of peptides when experimental data is limited. Homology modeling relies on the principle that proteins with similar sequences often adopt similar structures, using known protein structures as templates. For peptides, ab initio prediction methods or template-based approaches are used to generate plausible structural models.
While direct homology modeling of this compound is not explicitly detailed, the principles apply to peptide structure prediction in general. Computational tools and servers are available for de novo peptide structure prediction, which can model the tertiary structure of peptides biorxiv.org. Machine learning approaches, combined with structural information from databases like the Protein Data Bank (PDB), are increasingly used to predict peptide and protein structures with high accuracy plos.orgfrontiersin.orgnih.govelifesciences.org. These methods can predict secondary structure elements, dihedral angles, and residue-residue distances, which are then used in energy minimization or simulated annealing to build a 3D model frontiersin.orgpolytechnique.fr. The accuracy of these predictions is often validated by comparing them to experimental data or by using metrics such as the Cα lDDT score biorxiv.org. Predicting the effects of specific amino acid substitutions, such as proline mutations, on protein stability is also an area where these modeling techniques are applied elifesciences.orgplos.org.
Compound Names Table
| Common Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1-[2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | C16H19N3O3 | 301.34 |
| Tryptophyl-Proline | 1-[2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | C16H19N3O3 | 301.34 |
| Trp-Pro | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-1-pyrrolidinecarboxylic acid | C16H19N3O3 | 301.34 |
Mechanistic Investigations of Biochemical and Molecular Activities of H Trp Pro Oh
Receptor and Target Protein Interactions
The biological effects of H-Trp-Pro-OH may also be mediated through its binding to specific receptors or other target proteins. This section examines the available, though limited, information on its binding affinity and the conformational changes it may induce.
Currently, there is a lack of specific studies investigating the binding affinity and specificity of this compound to particular receptors. While research has explored the interaction of peptides containing tryptophan and proline with G protein-coupled receptors (GPCRs), these studies have primarily focused on the role of these amino acids as conserved structural components within the receptors themselves, rather than as external ligands nih.govembopress.orgnih.gov. For example, conserved proline and tryptophan residues within the transmembrane domains of GPCRs are crucial for receptor expression, ligand binding of other molecules, and receptor activation nih.govembopress.orgnih.gov.
Future research employing techniques such as radioligand binding assays or surface plasmon resonance would be necessary to determine the binding affinity (K_d) and specificity of this compound for various receptors and to identify its primary molecular targets.
The binding of a ligand to a protein often induces conformational changes that are critical for its biological function. While there are no specific studies detailing the conformational changes induced by the binding of this compound to a protein, general principles of protein-peptide interactions can be considered.
The interaction of a dipeptide with a protein binding pocket would involve a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The tryptophan residue, with its large indole (B1671886) side chain, can participate in significant hydrophobic and π-π stacking interactions, which can be crucial for the stability of the protein-ligand complex acs.org. The rigid structure of the proline residue can restrict the conformational flexibility of the dipeptide, potentially influencing how it fits into a binding site and the subsequent conformational changes in the protein.
Computational modeling and biophysical techniques such as X-ray crystallography or NMR spectroscopy would be required to elucidate the specific conformational changes that occur in a target protein upon binding of this compound. Such studies would provide valuable insights into the molecular basis of its biological activity.
Computational Docking and Molecular Recognition Studies
Computational studies investigating the non-covalent interactions between proline and tryptophan residues provide significant insights into the molecular recognition capabilities of the this compound dipeptide. Quantum chemical analyses of proline-tryptophan complexes have identified two primary stable geometrical arrangements: an "L-shaped" structure stabilized by a hydrogen bond and a "stacked-like" parallel orientation. nih.govresearchgate.net Notably, the interaction energies in both conformations are comparably large, approximately 7 kcal/mol, indicating a strong stabilizing force. nih.govresearchgate.net
The significant stability of the stacked arrangement is particularly noteworthy, as only one of the residues is aromatic. nih.govresearchgate.net Interaction energy decomposition using the Symmetry-Adapted Perturbation Theory (SAPT) method reveals that London dispersion forces play a crucial role in this stabilization. nih.govresearchgate.net Furthermore, the electrostatic interaction arising from the dipole moment created by the nitrogen heteroatom in the proline ring contributes substantially to the interaction strength. nih.govresearchgate.net The cyclic structure of proline is also a key factor, as it maximizes the potential for dispersive contact with the aromatic ring of tryptophan. nih.govresearchgate.net
Geometry optimization calculations suggest that these preferred arrangements are intrinsic to the Trp-Pro pairing, with the surrounding environment having only a minor influence on the geometry. nih.govresearchgate.net These strong, specific non-covalent interactions, combined with the conformational rigidity conferred by the proline residue, are thought to be fundamental to the role of Trp-Pro sequences in protein stabilization and molecular recognition processes. nih.govresearchgate.net Studies on Proline-Tryptophan sequences in larger peptides further indicate that they are key loci for nucleating local structures such as turns and loops, which are often critical for binding to biological targets. chemrxiv.org
| Geometrical Arrangement | Primary Stabilizing Forces | Approximate Interaction Energy | Key Structural Features |
|---|---|---|---|
| L-shaped | Hydrogen Bonding, Dispersion Forces | ~7 kcal/mol | Perpendicular orientation of residues |
| Stacked-like | London Dispersion Forces, Electrostatic Interactions | ~7 kcal/mol | Parallel orientation, Proline's cyclicity maximizes contact |
Molecular Mechanism of Action in In Vitro Systems
Dipeptides containing tryptophan, such as this compound, are recognized for their potent antioxidant activity. jst.go.jpnih.gov The primary mechanism underlying this activity is the ability to scavenge free radicals. nih.gov The indole ring of the tryptophan residue is the key functional group responsible for this effect. It can act as a hydrogen or electron donor to neutralize highly reactive radicals, a process stabilized by the resonance of the aromatic system. nih.govnih.gov
Studies comparing various dipeptides consistently show that those containing tryptophan or tyrosine exhibit the highest radical scavenging activities in assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) and ORAC (Oxygen Radical Absorbance Capacity) assays. researchgate.netresearchgate.net The mechanism is predominantly hydrogen atom transfer from the indole nitrogen of tryptophan to the free radical. nih.gov Quantum chemical calculations confirm that the hydrogen atoms in the NH group of the indole ring are preferential sites for radical attack. nih.gov While some antioxidant peptides also function by chelating transition metal ions like Fe²⁺ and Cu²⁺, which can catalyze oxidative reactions, this is not a primary mechanism for tryptophan-containing dipeptides unless other specific residues are present. nih.govnih.govresearchgate.net
The activity of many bioactive peptides, including those containing tryptophan, is initiated by their interaction with cell membranes. chalmers.se Tryptophan residues play a crucial role in anchoring peptides to the lipid bilayer. beilstein-journals.orgcambridge.orgmdpi.com Due to its unique amphipathic nature, the tryptophan side chain preferentially localizes at the membrane-water interface, positioning itself near the lipid headgroups and the acyl carbonyl region. beilstein-journals.orgcambridge.orgmdpi.comnih.govmdpi.com
This interaction is stabilized by a combination of forces:
Hydrogen Bonding: The indole N-H group of tryptophan can act as a hydrogen bond donor to the phosphate or carbonyl groups of phospholipids. nih.govnih.govnih.govcardiff.ac.uk
Hydrophobic Interactions: The nonpolar part of the indole ring interacts favorably with the hydrophobic lipid acyl chains. mdpi.com
Cation-π Interactions: The electron-rich indole ring can engage in favorable electrostatic interactions with the positively charged choline groups of lipids like phosphatidylcholine. mdpi.com
Peptides rich in tryptophan and proline have demonstrated the ability to cross cellular membranes without necessarily causing lysis, allowing them to interact with intracellular targets. nih.govnih.gov While direct evidence for this compound is specific, the activities of related peptides provide a mechanistic framework. Proline-rich peptides are known to target and inhibit protein synthesis by interacting with the 70S ribosome. mdpi.comnih.govnih.gov They can also interfere with protein folding by targeting heat shock proteins. nih.govnih.gov
Furthermore, proline isomerization, the cis-trans switching of the peptide bond preceding a proline residue, is a known regulatory mechanism in signal transduction and other cellular processes. mdpi.com Enzymes like cyclophilin A catalyze this isomerization. nih.gov The presence of the Trp-Pro motif can create specific recognition sites for such enzymes or for other proteins involved in signaling cascades. nih.gov For instance, the phosphorylation of serine/threonine-proline motifs is a key step in activating signaling pathways like those involving the p53 tumor suppressor, a process that can be modulated by proline-isomerizing enzymes. mdpi.com Therefore, this compound could potentially modulate intracellular pathways by serving as a substrate or inhibitor for enzymes that recognize Pro-containing motifs.
The ability of peptides to chelate metal ions is a recognized mechanism of action, particularly for antioxidant activity, as it prevents metal-catalyzed radical formation. nih.govnih.gov The coordination chemistry typically involves amino acid side chains that can act as ligands, such as the imidazole ring of histidine or the carboxyl groups of aspartic and glutamic acid.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies of di- and tripeptides have elucidated key features that govern their biological activities, particularly their antioxidant and membrane-interactive properties.
For antioxidant activity, the following relationships are established:
Amino Acid Composition: The presence of an aromatic amino acid with electron/hydrogen donating ability is the most critical factor. Dipeptides containing Tryptophan (Trp) and Tyrosine (Tyr) consistently show the highest free radical scavenging activity. researchgate.net
Residue Position: The position of the Trp residue is crucial. Trp-containing dipeptides exhibit stronger antioxidant activity when the Trp residue is at the N-terminus compared to the C-terminus. researchgate.net This suggests that the free amino group enhances the radical scavenging capacity of the adjacent indole ring.
Neighboring Residue: The adjacent amino acid influences activity through steric and electronic effects. researchgate.net The proline in this compound, with its rigid cyclic structure, can orient the Trp side chain in a way that enhances its accessibility to radicals. nih.gov Proline's pyrrolidine (B122466) ring can also act as a hydrogen donor, contributing to hydroxyl radical scavenging. nih.govmdpi.com
| Structural Feature | Impact on Antioxidant Activity | Example/Reason |
|---|---|---|
| Presence of Trp or Tyr | High | Indole/phenol rings are effective H/e⁻ donors. researchgate.net |
| N-terminal Trp/Tyr | Higher than C-terminal | Free amino group may enhance radical scavenging ability. researchgate.net |
| Hydrophobicity | Important | Affects solubility and interaction with lipid-soluble radicals. researchgate.net |
| Presence of Proline | Moderate | Interrupts secondary structure, potentially increasing residue availability; pyrrolidine ring can scavenge radicals. nih.gov |
For membrane interactions and subsequent intracellular activity, SAR studies on tryptophan-rich peptides highlight the importance of the number and position of Trp residues. mdpi.comnih.gov While this compound is a small dipeptide, the principles apply. The tryptophan provides the crucial anchor to the membrane interface. chalmers.secambridge.org The proline residue's role is primarily conformational, creating a turn-like structure that is often found in receptor-binding motifs. chemrxiv.orgnih.gov This defined conformation can be essential for specific recognition by membrane proteins or for facilitating passage across the lipid bilayer. mdpi.comnih.gov
Impact of Amino Acid Modifications and Sequence Inversion
The specific arrangement and chemical nature of the amino acid residues in this compound are fundamental to its activity. Modifications to either the tryptophan or proline residues, or an inversion of their sequence, can lead to significant changes in biological function.
Research on various peptides has shown that the replacement of tryptophan with other amino acids, such as alanine or tyrosine, often leads to a reduction in antimicrobial activity, particularly against gram-negative bacteria mdpi.com. The indole ring of tryptophan can also be a target for modification. For instance, progressive fluorination of the indole ring can be used to modulate the electrostatic potential of the π electron cloud, which in turn alters the energy of cation−π interactions and the binding affinity for ligands acs.org. Conversely, methylation at the 5-position of the indole ring can increase the binding affinity for certain drugs acs.org. Tryptophan is also one of the amino acids most susceptible to oxidation by reactive oxygen species, which can alter its chemical nature and potentially the structure and function of the peptide nih.gov.
Modifications to the proline residue, such as hydroxylation to form hydroxyproline (Hyp), have also been studied. In some peptides, the hydroxyprolinated versions exhibit a somewhat reduced biological response compared to the unmodified peptide nih.gov.
Table 1: Effects of Amino Acid Modification and Sequence Inversion on Peptide Activity
| Modification Type | Specific Example | Observed Effect on Activity | Reference(s) |
| Amino Acid Substitution | Replacement of Tryptophan with Alanine/Tyrosine in larger peptides | Reduced antimicrobial activity | mdpi.com |
| Side Chain Modification (Trp) | Fluorination of the indole ring | Modulates electrostatic potential and interaction energy | acs.org |
| Side Chain Modification (Trp) | Oxidation of Tryptophan | Alters chemical nature; potential to alter structure/function | nih.gov |
| Side Chain Modification (Pro) | Hydroxylation of Proline to Hydroxyproline in larger peptides | Somewhat reduced biological response in some cases | nih.gov |
| Sequence Inversion | Reversing active dipeptide sequences (e.g., WY to YW) | Loss of original GLP-1 secretion activity | nih.gov |
Role of Tryptophan and Proline Side Chains in Activity
The distinct chemical properties of the tryptophan and proline side chains are the primary drivers of the dipeptide's molecular interactions.
The tryptophan side chain features a large, hydrophobic indole ring. This structure is not merely a bulky hydrophobic group; its unique properties allow it to participate in a wide range of non-covalent interactions that are crucial for stabilizing structures and recognizing biological targets nih.govnih.gov. The indole ring can engage in:
Hydrophobic interactions , allowing it to reside in nonpolar regions of proteins or lipid membranes researchgate.net.
π-π stacking with other aromatic residues.
Cation-π interactions with positively charged groups.
Hydrogen bonding , with the indole nitrogen atom acting as a hydrogen bond donor nih.gov.
This amphipathic character, being both hydrophobic and capable of polar interactions, allows tryptophan residues to preferentially locate at lipid-water interfaces, where they can anchor peptides or proteins to cell membranes mdpi.com. The indole ring is often pivotal for the bioactivity of tryptophan-containing molecules; if the ring structure is opened, the activity is frequently lost nih.gov.
The proline side chain is unique among the 20 common amino acids because it is a cyclic structure that loops back to connect to the peptide's own backbone nitrogen. This feature imparts exceptional rigidity and severely restricts the conformational freedom around the N-Cα bond embopress.orgnih.govtechnologynetworks.com. The consequences of this rigidity are profound:
It introduces sharp bends or "kinks" in the peptide chain, facilitating the formation of specific secondary structures like turns technologynetworks.comkhanacademy.org.
It reduces the flexibility of the peptide, which can be crucial for locking the molecule into a specific bioactive conformation.
The peptide bond preceding a proline residue can adopt both cis and trans conformations with a relatively small energy difference, a feature that is rare for other amino acids and can act as a molecular switch to regulate biological processes nih.govnih.gov.
Together, the interactive capacity of the tryptophan side chain and the conformational rigidity imposed by the proline residue create a specific three-dimensional structure that is key to the biological activity of this compound.
Stereochemical Influences on Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity for peptides. The specific configuration of the chiral centers in this compound (the α-carbon of each amino acid) dictates how the peptide interacts with its chiral biological targets, such as receptors or enzymes.
The naturally occurring form of the dipeptide is H-L-Trp-L-Pro-OH. However, three other stereoisomers exist: H-D-Trp-D-Pro-OH, H-L-Trp-D-Pro-OH, and H-D-Trp-L-Pro-OH. Studies on related cyclic dipeptides, such as cyclo(Trp-Arg), have demonstrated that each stereoisomer possesses a distinct biological and physical profile mdpi.com. For example, the L,L and D,D enantiomers often have similar potency (though sometimes with different effects), while the L,D and D,L diastereomers typically exhibit significantly different, and often lower, activity mdpi.com.
In the case of cyclo(L-Trp-L-Pro), its various stereoisomers (DL, LD, and DD) were initially investigated for therapeutic potential but later found to have undesirable toxicities, highlighting that stereochemistry is a key factor in both efficacy and safety wikipedia.org. This principle extends to linear peptides. The use of D-amino acids can also confer resistance to degradation by proteases, which are typically specific for L-amino acids, but this does not guarantee biological activity. Furthermore, the metabolic fate of D- and L-amino acids can differ significantly. For instance, D-tryptophan is cleared from plasma more rapidly than L-tryptophan and is not readily converted to the L-isomer in vivo, which would affect the bioavailability and efficacy of a peptide containing it nih.gov.
Therefore, the specific L-Trp-L-Pro configuration is likely essential for the intended biological activity of this compound, as it ensures the correct spatial orientation of the indole and pyrrolidine side chains for optimal interaction with its molecular target.
Table 2: Stereoisomers of Trp-Pro and Their General Properties
| Stereoisomer | Chirality | Expected Relationship | General Implications for Activity | Reference(s) |
| H-L-Trp-L-Pro-OH | L,L | Natural form | Typically the most biologically active form for natural targets. | mdpi.comwikipedia.org |
| H-D-Trp-D-Pro-OH | D,D | Enantiomer of the natural form | May have similar potency to the L,L form but could interact with different targets or exhibit different pharmacology. Often more resistant to proteolysis. | mdpi.com |
| H-L-Trp-D-Pro-OH | L,D | Diastereomer | Activity is usually significantly different from and lower than the L,L or D,D forms due to altered 3D structure. | mdpi.com |
| H-D-Trp-L-Pro-OH | D,L | Diastereomer | Activity is usually significantly different from and lower than the L,L or D,D forms due to altered 3D structure. | mdpi.com |
Biochemical Transformations and Stability of H Trp Pro Oh
In Vitro Stability in Biological Buffers and Matrices
The stability of H-Trp-Pro-OH in laboratory settings is crucial for understanding its potential biological fate. Proline-containing peptides are known for their relative resistance to degradation compared to other peptides.
In biological buffers, the stability of peptides like this compound is significantly influenced by pH and buffer composition. Studies on the therapeutic peptide semaglutide have shown that stability is pH-dependent, with greater degradation observed near the isoelectric point nih.gov. For this compound, the choice of buffer would be critical, as buffer components can interact with the peptide, affecting its conformation and stability.
When introduced into biological matrices such as blood plasma or tissue homogenates, this compound encounters a complex environment containing various enzymes. For instance, studies on the dipeptide Tyr-Pro in mouse plasma and brain homogenates have demonstrated that while the peptide can be detected, its concentration is affected by matrix effects, indicating interactions and potential degradation nih.gov. Proline-containing peptides have been studied in matrices like nasal mucus and rat blood plasma, where their degradation is monitored by identifying the resulting metabolites nih.gov. The stability in these environments is a key determinant of the peptide's bioavailability and duration of action.
| Factor | Influence on Stability | References |
|---|---|---|
| pH | Stability is generally lowest near the peptide's isoelectric point. Extreme pH values can also lead to hydrolysis. | nih.gov |
| Buffer Composition | Buffer ions can interact with the peptide, potentially altering its conformation and stability. | nih.gov |
| Biological Matrix (e.g., Plasma) | Contains enzymes (peptidases) that can enzymatically cleave the peptide bond, leading to degradation. | nih.govnih.gov |
Degradation Pathways and Metabolite Identification
The degradation of this compound proceeds through two primary pathways: oxidative modification of the tryptophan side chain and enzymatic cleavage of the peptide bond.
The tryptophan residue in this compound is highly susceptible to oxidation. nih.gov The indole (B1671886) ring, particularly the pyrrole moiety, is reactive and can be modified by various reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. nih.govmdpi.com This oxidative degradation is a significant pathway for the non-enzymatic decomposition of the peptide.
The oxidation of tryptophan can lead to a variety of degradation products. Among the most common are N-formylkynurenine (NFK) and kynurenine (B1673888) (Kyn). mdpi.comnih.govacs.org Other identified oxidation products include oxindolylalanine (Oia), dioxindolylalanine (DiOia), and 5-hydroxytryptophan (5-OH-Trp). acs.org The formation of these products signifies a loss of the native peptide structure and likely its biological function. Studies on insect adipokinetic hormones, which often contain tryptophan, have identified kynurenine-containing variants, although it is suggested these may be artifacts of sample handling rather than true post-translational modifications, highlighting the ease of tryptophan oxidation. mdpi.comnih.govresearchgate.net
| Degradation Product | Abbreviation | Description | References |
|---|---|---|---|
| N-formylkynurenine | NFK | A primary product resulting from the cleavage of the indole ring. | acs.org |
| Kynurenine | Kyn | Formed from NFK and is a common biomarker for tryptophan oxidation. | mdpi.comnih.govacs.org |
| Oxindolylalanine | Oia | A product of tryptophan oxidation. | acs.org |
| Dioxindolylalanine | DiOia | A further oxidation product of tryptophan. | acs.org |
| 5-hydroxytryptophan | 5-OH-Trp | Results from the hydroxylation of the indole ring. | acs.org |
The peptide bond between tryptophan and proline in this compound is a target for enzymatic hydrolysis by peptidases. However, peptide bonds involving the imino acid proline are often more resistant to cleavage by common proteases. mdpi.com
Specific enzymes, such as prolyl endopeptidases, are capable of cleaving peptide bonds on the carboxyl side of proline residues. pnas.org Dipeptidyl peptidases, like DPP III, can hydrolyze dipeptides from the N-terminus of substrates. nih.gov The enzymatic hydrolysis of this compound would result in the release of its constituent amino acids, L-tryptophan and L-proline.
Characterization of these products is typically achieved through analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which can separate and identify the parent peptide and its degradation products. nih.govacs.org Studies involving the hydrolysis of proline-containing peptides have identified the cleavage products to confirm the metabolic pathway. nih.gov For example, the hydrolysis of the peptide Pro-Gly-Pro-Leu by various peptidases yielded smaller fragments like Gly-Pro-Leu and Pro-Gly, demonstrating the stepwise enzymatic breakdown. nih.gov
Influence of Environmental Factors on Stability (e.g., pH, temperature, light, presence of metal ions)
The stability of this compound is not only dependent on its biological environment but also on various physical and chemical factors.
pH: As mentioned, pH plays a critical role. Peptide stability is generally lowest near its isoelectric point due to reduced electrostatic repulsion and increased propensity for aggregation. nih.gov Furthermore, extremes of pH can catalyze the hydrolysis of the peptide bond.
Temperature: Elevated temperatures can accelerate degradation reactions, including both oxidation and hydrolysis. nih.govnih.gov Studies on peptide amphiphiles have shown that higher temperatures can lead to the disintegration of organized nanostructures, indicating a loss of conformational stability. researchgate.netrsc.org
Light: The tryptophan residue is photosensitive. Exposure to light, especially UV light, can promote the generation of ROS and lead to oxidative degradation of the indole ring. nih.govmdpi.com
Metal Ions: The presence of metal ions can catalyze the oxidation of tryptophan residues. nih.govmdpi.com Therefore, the presence of trace metals in buffer solutions or storage containers can compromise the stability of this compound.
| Environmental Factor | Effect on Stability | Primary Degradation Pathway Affected | References |
|---|---|---|---|
| pH | Decreased stability near the isoelectric point and at pH extremes. | Aggregation, Hydrolysis | nih.gov |
| Temperature | Increased degradation rate with increasing temperature. | Oxidation, Hydrolysis | nih.govnih.govresearchgate.net |
| Light (UV) | Promotes degradation of the tryptophan residue. | Oxidative Degradation | nih.govmdpi.com |
| Metal Ions | Catalyze the oxidation of the tryptophan residue. | Oxidative Degradation | nih.govmdpi.com |
Analytical Methodologies for H Trp Pro Oh Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating H-Trp-Pro-OH from complex mixtures and for its subsequent quantification. These techniques leverage differences in the physical and chemical properties of molecules to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purification and analysis of peptides, including this compound. It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative assessments.
Principles: In reverse-phase HPLC (RP-HPLC), the stationary phase is typically nonpolar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like trifluoroacetic acid (TFA) or formic acid). Peptides are separated based on their hydrophobicity, with more hydrophobic peptides interacting more strongly with the stationary phase and eluting later.
Application to this compound: RP-HPLC has been employed for the purification of this compound vulcanchem.com. It is also used to analyze reaction mixtures and purified cyclic dipeptides such as cyclo(Trp-Pro) researchgate.netresearchgate.net. In peptide synthesis, HPLC with UV detection is routinely used to monitor reaction progress and assess the purity of synthesized compounds google.comgoogle.com. For instance, purity of related peptides has been reported as greater than 95% at 214 nm zedira.com. The dipeptide Trp-Pro has also been identified in complex biological digests through LC-MS, indicating its chromatographic separation nih.gov.
Table 1: HPLC Parameters for this compound and Related Peptides
| Compound/Analysis | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | Retention Time (min) | Reference(s) |
| This compound (Purification) | Reverse-phase | Water/Acetonitrile gradient with TFA | Not specified | Not specified | vulcanchem.com |
| cyclo(Trp-Pro) (Analysis) | Not specified | Not specified | Not specified | Not specified | researchgate.net |
| Ac-(D)-Asp-MA-Nle-Nle-Leu-Pro-Trp-Pro-OH (Purity) | Not specified | Not specified | 214 | Not specified | zedira.com |
| Peptide Synthesis Monitoring | Purospher Star C18 55*4 mm | Water/Acetonitrile + 0.1% TFA gradient | 215 | Not specified | google.comgoogle.com |
| Trp-Pro (Buckwheat protein digest identification) | Not specified | Not specified | Not specified | Not specified | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry. This synergy is invaluable for analyzing peptides like this compound, especially in complex matrices.
Advantages: LC-MS allows for the identification of peptides based on their mass-to-charge ratio (m/z) and their retention time, providing a high degree of confidence in compound identification. It is also highly sensitive, enabling the detection of low-abundance peptides.
Typical Conditions: Typically, an RP-HPLC system is coupled to a mass spectrometer via an interface such as Electrospray Ionization (ESI). The mobile phases commonly consist of water and organic solvents (e.g., acetonitrile) with mobile phase additives like formic acid or TFA to improve ionization efficiency and peak shape.
Applications: LC-MS/MS has been instrumental in identifying peptides containing the Trp-Pro sequence within complex biological samples, such as in the analysis of buckwheat protein digests where Trp-Pro was identified with an m/z of 302.14 nih.gov. It has also been used to confirm the molecular mass of intermediates in peptide synthesis, such as H-Asp(O-tBu)-Trp-Pro-OH, which showed a mass of [M+H]⁺ 473.0 google.comgoogle.comgoogle.comgoogle.comepa.ee. Furthermore, LC-MS/MS is a standard method for the structural characterization of peptides isolated from natural sources, including those from amphibian skin secretions researchgate.netnih.govijbs.com.
Table 2: LC-MS/MS Identification of Peptides Including Trp-Pro Moiety
| Analyte/Sample | Identified Peptide/Sequence Component | Molecular Ion (m/z) | Fragmentation (MS/MS) | Matrix/Source | Reference(s) |
| This compound | This compound | 302.34 (expected [M+H]⁺) | Not specified | Not specified | vulcanchem.com |
| H-Asp(O-tBu)-Trp-Pro-OH | H-Asp(O-tBu)-Trp-Pro-OH | 473.0 ([M+H]⁺) | Not specified | Peptide synthesis intermediate | google.comgoogle.comgoogle.comgoogle.comepa.ee |
| Buckwheat Protein Digest | Trp-Pro | 302.14 ([M+H]⁺) | Supported sequence Pro-Trp | In vitro digest | nih.gov |
| Stylissa caribica Hydrolysis | Pro-Trp-Pro-Ile-Ser-Phe-Val | Not specified | Identified by LC/MS/MS | Partial hydrolysis product | researchgate.net |
| Red-eye Leaf Frog Skin Secretion (AcT-3) | pGlu-Gly-Lys-Pro-Tyr-Trp-Pro-Pro-Pro-Phe-Leu-Pro-Glu | 1538.19 (non-protonated MW) | MS/MS sequencing | Skin secretion | researchgate.netnih.govijbs.com |
Mass Spectrometry for Identification and Structural Elucidation
Mass spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structure of peptides. Techniques like ESI-MS and MS/MS provide detailed information about the peptide's composition and sequence.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC, widely used for the analysis of peptides and proteins. It generates intact molecular ions, typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, allowing for direct molecular weight determination.
Role in Peptide Analysis: ESI is crucial for ionizing peptides in solution without causing significant fragmentation, thus preserving the molecular ion. For this compound (molecular weight 301.34 g/mol ), ESI would likely produce a protonated ion at m/z 302.34. Mass spectrometry has confirmed the molecular weight of this compound as m/z 301.34 vulcanchem.com. Related peptide intermediates, such as H-Asp(O-tBu)-Trp-Pro-OH, have been confirmed via LC-MS to have a mass of [M+H]⁺ 473.0 google.comgoogle.comgoogle.comgoogle.comepa.ee. ESI is also a key ionization method for trace analyte detection in complex matrices frontiersin.org.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions to generate fragment ions. Analyzing these fragments provides detailed structural information, including the amino acid sequence of peptides.
Principles of Fragmentation: Common fragmentation methods include Collision-Induced Dissociation (CID), where precursor ions are collided with an inert gas, causing bond cleavage. For peptides, backbone fragmentation typically yields b-ions (N-terminal fragments) and y-ions (C-terminal fragments), which are characteristic of the peptide's sequence.
Sequencing and Confirmation: MS/MS is vital for confirming peptide sequences and identifying post-translational modifications or structural variations. It has been used to sequence peptides from natural sources, such as the tryptophyllin peptide from frog skin secretions, establishing its primary structure through MS/MS fragmentation researchgate.netnih.govijbs.com. Furthermore, MS/MS analysis has been employed to study the reactivity of amino acid residues, including tryptophan (Trp) and proline (Pro), during radiolysis, revealing specific modification patterns and reactivity orders acs.org. The presence of proline residues can significantly influence fragmentation patterns, often leading to the over-representation of fragment ions formed N-terminal to proline osu.edu.
Table 3: Amino Acid Reactivity in Radiolysis (MS/MS Based Analysis)
| Amino Acid | Reactivity Order (Aerobic Conditions) | Primary Modification Source for Proline | Reference(s) |
| Cysteine (Cys) | High | Not specified | acs.org |
| Methionine (Met) | High | Not specified | acs.org |
| Phenylalanine (Phe) | Moderate | Hydroxyl radicals | acs.org |
| Tyrosine (Tyr) | Moderate | Hydroxyl radicals | acs.org |
| Tryptophan (Trp) | Moderate-Low | Not specified | acs.org |
| Proline (Pro) | Low | Exclusively molecular oxygen | acs.org |
| Histidine (His) | Low | Not specified | acs.org |
| Leucine (Leu) | Low | Not specified | acs.org |
Spectrophotometric Methods for Concentration Determination
Spectrophotometric methods, particularly UV-Vis spectrophotometry, are employed for the quantitative determination of peptide concentrations, leveraging the light-absorbing properties of amino acid residues.
Principles: The concentration of a peptide can be determined by measuring its absorbance of ultraviolet (UV) or visible light. This is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.
Chromophores and Wavelengths: The primary chromophores in peptides are the aromatic amino acid side chains: tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). Tryptophan, with its indole (B1671886) ring, exhibits strong absorbance in the UV region, typically with a maximum around 280 nm. The peptide bond itself also absorbs UV light, with a maximum around 210-220 nm. In HPLC analysis, UV detectors are commonly set at wavelengths such as 215 nm for general peptide detection, or specific wavelengths like 280 nm for enhanced sensitivity towards tryptophan-containing peptides google.comgoogle.com.
Application: While specific spectrophotometric assays for this compound are not detailed in the provided literature, the UV detection capabilities of HPLC systems inherently utilize spectrophotometric principles for quantification. Calibration curves generated using known concentrations of this compound standards and measured absorbance values are essential for accurate concentration determination. Limitations can include interference from other UV-absorbing compounds present in the sample.
Compound Name Table:
| Common Name | Abbreviation |
| This compound | This compound |
| Tryptophanyl-proline | Trp-Pro |
Advanced Techniques for In Situ Monitoring of Interactions
Research into the molecular interactions of this compound necessitates sophisticated analytical methodologies that can probe these events in real-time and within their native or simulated environments. Advanced techniques offer unparalleled sensitivity and specificity, allowing for the detailed characterization of binding kinetics, affinities, and conformational changes. While direct studies specifically detailing "this compound" using these advanced methods are not extensively documented in the provided search results, the broader scientific literature highlights several key techniques applicable to similar peptide-based compounds and amino acid residues like Tryptophan (Trp) and Proline (Pro), which are integral components of this compound. These techniques provide a framework for understanding how such compounds interact with biological systems.
Fluorescence Spectroscopy and Förster Resonance Energy Transfer (FRET)
Fluorescence spectroscopy leverages the intrinsic fluorescence of aromatic amino acids, particularly Tryptophan (Trp), to monitor molecular environments and interactions. Trp residues are sensitive to their local microenvironment, and changes in their fluorescence emission spectra, quantum yield, or lifetime can indicate binding events or conformational alterations mdpi.comresearchgate.netunito.itnih.gov.
Intrinsic Tryptophan Fluorescence: The emission properties of Trp residues in peptides and proteins are highly dependent on factors like solvent accessibility, polarity, and proximity to other molecules. Changes in the fluorescence intensity or emission maximum (e.g., a red-shift) can signal that this compound has interacted with a target molecule, altering the local environment around its Trp residue mdpi.comunito.it. For example, studies on thymidylate synthase have shown that Trp residues play a crucial role in ligand binding, with their fluorescence properties reflecting these interactions mdpi.com.
Förster Resonance Energy Transfer (FRET): FRET is a powerful distance-dependent spectroscopic ruler that can monitor molecular proximity. It involves the non-radiative transfer of energy from a donor fluorophore (which could be an intrinsic Trp residue of this compound) to an acceptor molecule. When the donor and acceptor are within a specific distance range (typically 1-10 nm), energy transfer occurs, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence. This technique can be used to detect real-time binding events and conformational changes in situ researchgate.netnih.gov. For instance, FRET has been employed to study protein-ligand interactions by using modified amino acids as acceptors, demonstrating its utility in probing molecular interfaces nih.gov.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique widely used to study biomolecular interactions. In SPR, one binding partner is immobilized on a sensor surface, and the other is introduced in solution. Binding events cause a change in the refractive index near the sensor surface, which is detected as a shift in the SPR signal.
Kinetic and Affinity Measurements: SPR allows for the determination of binding kinetics (association and dissociation rates, kon and koff) and binding affinities (Kd) without the need for labeling. This provides a comprehensive understanding of the interaction's strength and dynamics nih.gov. Studies have combined SPR with other techniques like Quartz Crystal Microbalance (QCM) for a more thorough characterization of receptor-DNA interactions, highlighting the synergistic potential of these methods nih.gov. While specific SPR data for this compound is not detailed here, similar peptides or amino acids have been studied using SPR to assess their interactions, for example, in the context of insulin (B600854) absorption enhancement nih.gov.
Quartz Crystal Microbalance (QCM)
Quartz Crystal Microbalance (QCM) is a mass-sensitive technique that measures the mass of molecules binding to a sensor surface. Changes in frequency of the oscillating quartz crystal are directly proportional to the mass adsorbed onto its surface.
Mass-Sensing Capabilities: QCM, often used in conjunction with SPR (QCM-D), can provide complementary information about the mass and viscoelastic properties of the bound layer. This can help distinguish between specific binding and non-specific adsorption nih.gov. For instance, QCM has been used to study peptide coating on liposomes, indicating its applicability in characterizing the binding of peptide-like structures to surfaces science.gov.
Other Advanced Techniques
Surface-Enhanced Raman Spectroscopy (SERS): SERS offers ultra-high sensitivity for detecting molecules adsorbed on nanostructured metal surfaces. It can be used for in situ monitoring of interfacial reactions and molecular interactions, providing vibrational information about the bound species sioc-journal.cn.
Hydroxyl Radical Protein Footprinting (HRPF): This mass spectrometry-based technique uses hydroxyl radicals to selectively modify exposed amino acid residues in proteins. By analyzing the pattern of modification, researchers can infer information about protein structure, dynamics, and interaction sites. HRPF has been used to study protein-protein interactions and protein-peptide complexes, localizing binding sites by identifying protected residues acs.org. While HRPF is typically applied to larger proteins, the underlying principle of probing accessibility and modification of amino acid residues like Trp and Pro is relevant.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can provide atomic-level resolution of molecular structure, dynamics, and interactions. Methods like Residual Dipolar Couplings (RDCs) or Paramagnetic Relaxation Enhancement (PRE) can map interaction interfaces, while diffusion-ordered spectroscopy (DOSY) can monitor complex formation. Although NMR is often considered an ex situ technique for studying purified components, specialized setups can allow for in situ monitoring of reactions in solution.
These advanced techniques collectively provide a powerful toolkit for dissecting the complex interactions involving this compound, offering insights into its behavior at a molecular level.
Future Research Directions and Unexplored Avenues
Exploration of H-Trp-Pro-OH in Novel Biochemical Pathways
The metabolic fates of L-tryptophan are diverse, leading to the synthesis of neurotransmitters like serotonin (B10506), the hormone melatonin, and various molecules in the kynurenine (B1673888) pathway, which are involved in immune response and neurotransmission. nih.gov Proline metabolism is crucial for protein structure, particularly collagen, and plays a role in cellular stress responses and energy homeostasis. creative-proteomics.com
Future research should investigate how the dipeptide this compound intersects with these established pathways. It is plausible that this compound is not merely an intermediate in protein breakdown but an active signaling molecule. hmdb.ca Studies could explore whether this compound can be directly metabolized into novel bioactive compounds or if it modulates the activity of key enzymes in tryptophan or proline metabolism. For instance, its influence on tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, or proline dehydrogenase, a key enzyme in proline catabolism, warrants investigation. creative-proteomics.comnih.gov Exploring its potential role in signaling pathways, such as those involving nitric oxide where tryptophan levels can be a significant marker, could also reveal new biological functions. mdpi.com
Table 1: Key Metabolic Pathways of Constituent Amino Acids
| Amino Acid | Major Pathways | Key Products/Functions | Potential Interaction with this compound |
| Tryptophan | Serotonin Pathway | Serotonin (Neurotransmitter), Melatonin (Hormone) | Modulation of pathway enzymes (e.g., Tryptophan Hydroxylase) |
| Kynurenine Pathway | Kynurenine, Quinolinic Acid (Immune response, Neuroactivity) | Influence on indoleamine 2,3-dioxygenase (IDO) activity | |
| Proline | Collagen Synthesis | Hydroxyproline (Structural integrity of collagen) | Impact on prolyl hydroxylase activity and collagen stability |
| P5C Cycle | ATP production, Redox balance | Regulation of proline dehydrogenase (PRODH) and cellular stress response |
Design and Synthesis of this compound Analogs with Modified Properties
The structural characteristics of tryptophan and proline make this compound an excellent scaffold for chemical modification. Tryptophan-rich and proline-rich peptides are known for their antimicrobial properties. nih.gov This suggests that analogs of this compound could be designed to have enhanced antimicrobial activity. Modifications could include halogenation of the tryptophan indole (B1671886) ring or altering the stereochemistry of the amino acids.
Another avenue is the synthesis of analogs with improved stability and bioavailability. Post-translational modifications, such as the hydroxylation of proline to hydroxyproline, are common in nature and crucial for the stability of proteins like collagen. mdpi.comnih.gov Synthesizing a hydroxyproline-containing version of the dipeptide, H-Trp-Hyp-OH, could lead to analogs with different conformational properties and biological activities. These modifications could enhance interactions with specific biological targets or improve resistance to enzymatic degradation.
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational methods are powerful tools for understanding molecular interactions at an atomic level. nih.gov Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound in various environments. researchgate.net Such simulations can predict the flexibility of the peptide bond between tryptophan and proline, which is known to adopt both cis and trans conformations, a feature that can be studied using advanced techniques like Gaussian accelerated molecular dynamics. frontiersin.org
Docking studies can predict the binding modes of this compound with potential protein targets, such as enzymes or receptors. researchgate.net By modeling these interactions, researchers can gain insights into the structural basis of the dipeptide's activity and identify key residues involved in binding. This information is invaluable for the rational design of modified analogs with higher affinity or specificity. For example, simulations could model the interaction between the dipeptide and enzymes like tryptophan 7-halogenase to understand potential modifications. nih.gov
Table 2: Applications of Computational Modeling for this compound Research
| Modeling Technique | Application | Potential Insights |
| Molecular Dynamics (MD) Simulations | Study conformational flexibility and solvent interactions. | Understand the structural dynamics, stability, and preferred conformations of the dipeptide in a biological environment. nih.govnih.gov |
| Docking | Predict binding modes with protein targets. | Identify potential biological receptors or enzymes and elucidate the mechanism of interaction. researchgate.net |
| Free Energy Calculations | Quantify binding affinities of analogs. | Predict the potency of designed analogs and guide synthetic efforts toward more effective compounds. nih.gov |
| Quantum Mechanics (QM) | Analyze electronic structure and reactivity. | Investigate the chemical reactivity of the dipeptide, particularly the indole ring of tryptophan, for bioactivation studies. |
Integration with Omics Technologies for System-Level Understanding
The advancement of omics technologies offers a holistic approach to understanding the biological role of molecules like this compound. nih.govnih.gov Metabolomics, in particular, can be used to profile the presence and quantity of this dipeptide in various biological fluids and tissues under different physiological or pathological conditions. nih.gov Untargeted metabolomics could reveal correlations between this compound levels and specific disease states, suggesting potential biomarker applications. nih.gov
Integrating metabolomic data with proteomics can provide a more comprehensive picture. Proteomics can identify proteins whose expression levels change in response to this compound, uncovering potential downstream effects and signaling cascades. This system-level approach can help to construct a detailed map of the dipeptide's interactions within the complex cellular machinery, moving beyond a single target or pathway. nih.gov
Development of Advanced Analytical Platforms for Dipeptide Profiling
A significant challenge in studying dipeptides is the difficulty in their comprehensive analysis, partly due to the existence of structural isomers that are indistinguishable by mass spectrometry alone. researchgate.net The development of novel and sensitive analytical platforms is therefore crucial.
Recent advancements include methods combining capillary electrophoresis and liquid chromatography with tandem mass spectrometry (CE-MS/MS and LC-MS/MS). nih.govacs.org These platforms have successfully quantified hundreds of dipeptides, achieving excellent separation of isomers and low detection limits. researchgate.netacs.org Another promising technique involves chemical isotope labeling combined with LC-orbital trap-MS, which allows for high-coverage detection and accurate relative quantification of dipeptides in complex samples like human serum. chromatographyonline.com Applying these sophisticated methods to specifically profile this compound and its potential isomers (e.g., H-Pro-Trp-OH) in biological matrices will be essential for elucidating its physiological concentrations and metabolic turnover. mdpi.com
Table 3: Comparison of Advanced Analytical Techniques for Dipeptide Analysis
| Technique | Principle | Advantages | Reference |
| CE-MS/MS & LC-MS/MS | Separation by electrophoresis or chromatography followed by mass analysis. | Excellent separation of isomers, high sensitivity, and ability to quantify hundreds of dipeptides. | nih.govacs.org |
| UPLC-MS/MS with Derivatization | Ultra-performance liquid chromatography with mass spectrometry, using derivatizing agents (e.g., AQC) to enhance sensitivity. | Enables sensitive and reliable quantification of specific dipeptides in various tissues and biofluids. | mdpi.com |
| Chemical Isotope Labeling LC-MS | Differential labeling of samples with light and heavy isotopes for relative quantification. | High-coverage detection, accurate relative quantification, and construction of standard libraries for rapid identification. | chromatographyonline.com |
Q & A
Q. What are the standard protocols for synthesizing H-Trp-Pro-OH, and how can purity be validated?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include resin selection (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and deprotection with piperidine. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column and a water-acetonitrile gradient (0.1% TFA) is used for purity assessment. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (1H, 13C) confirm molecular identity and structural integrity. Reproducibility requires strict control of reaction conditions (temperature, solvent purity) and adherence to protocols from peer-reviewed journals .
Q. How do solvent systems and pH affect the stability of this compound in aqueous solutions?
Stability studies involve incubating the peptide in buffers (e.g., phosphate-buffered saline, pH 7.4) or organic-aqueous mixtures (e.g., DMSO/H2O) at varying temperatures. Degradation is monitored via RP-HPLC and MS over 24–72 hours. For example, acidic conditions (pH < 4) may hydrolyze peptide bonds, while alkaline environments (pH > 9) can oxidize tryptophan residues. Data should be analyzed using kinetic models (e.g., first-order decay) to estimate half-life .
Q. What spectroscopic techniques are most effective for characterizing this compound’s secondary structure?
Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies β-turn or random coil conformations, common in dipeptides. Fourier-transform infrared spectroscopy (FTIR) detects amide I (1600–1700 cm⁻¹) and amide II (1480–1575 cm⁻¹) bands. For advanced structural resolution, 2D NMR (e.g., NOESY) can probe intramolecular interactions. Comparative analysis with computational models (e.g., molecular dynamics simulations) enhances interpretation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Contradictions often arise from variability in experimental conditions (e.g., cell passage number, serum concentration) or assay sensitivity. A meta-analysis of existing data should stratify results by:
- Cell type : Primary vs. immortalized lines (e.g., HEK293 vs. HeLa).
- Dosage : Dose-response curves (EC50/IC50) to identify non-linear effects.
- Assay methodology : Compare fluorometric vs. colorimetric readouts. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can quantify significance. Replicate studies under standardized conditions (e.g., ATCC protocols) to minimize bias .
Q. What computational strategies are recommended for predicting this compound’s interactions with target proteins?
Use molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled receptors if crystal structures are unavailable. Prioritize force fields (e.g., AMBER) compatible with peptide-protein systems. Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) over ≥100 ns to assess binding stability. Cross-reference with mutagenesis data to confirm critical residues. Open-source tools like PyMOL and UCSF Chimera aid visualization .
Q. How should researchers design experiments to investigate the chiral purity of this compound in enantioselective catalysis?
Chiral purity is critical for biological activity. Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and polar organic mobile phases (e.g., ethanol/hexane). For kinetic resolution studies, use enantiomeric excess (ee) calculations derived from integration of chromatogram peaks. Pair with kinetic isotope effect (KIE) experiments or X-ray crystallography of enzyme-substrate complexes to elucidate stereochemical mechanisms .
Q. What methodologies address the low yield of this compound in large-scale synthesis?
Optimize SPPS parameters:
- Coupling efficiency : Pre-activate amino acids with OxymaPure/DIC to reduce racemization.
- Solvent choice : Use DCM/NMP mixtures for improved resin swelling.
- Microwave-assisted synthesis : Reduces cycle time (e.g., 5 min coupling vs. 30 min conventional). Process analytical technology (PAT) tools, like in-line FTIR, monitor real-time reaction progress. Scale-up requires DOE (Design of Experiments) to identify critical factors (temperature, reagent stoichiometry) .
Methodological Frameworks for Rigorous Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
